![molecular formula C12H15N3OS2 B11085895 2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B11085895.png)
2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE is a complex organic compound characterized by the presence of a phenylsulfanyl group and a prop-2-en-1-ylcarbamothioyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylsulfanyl acetic acid with prop-2-en-1-yl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the prop-2-en-1-ylcarbamothioyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)acetamide: Similar in structure but lacks the prop-2-en-1-ylcarbamothioyl group.
2-(Prop-2-en-1-ylsulfanyl)acetonitrile: Contains a prop-2-en-1-ylsulfanyl group but differs in the acetamide backbone.
Uniqueness
2-(PHENYLSULFANYL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE is unique due to the combination of its phenylsulfanyl and prop-2-en-1-ylcarbamothioyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15N3OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[(2-phenylsulfanylacetyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H15N3OS2/c1-2-8-13-12(17)15-14-11(16)9-18-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17) |
InChI Key |
HLLRVIMFMQFXRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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